molecular formula C8H8ClNO2 B7761612 3-Chloro-2-(methylamino)benzoic acid

3-Chloro-2-(methylamino)benzoic acid

Cat. No.: B7761612
M. Wt: 185.61 g/mol
InChI Key: WGNLQMMDIUZBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(methylamino)benzoic acid is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a methylamino group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(methylamino)benzoic acid typically involves the chlorination of 2-(methylamino)benzoic acid. One common method is the reaction of 2-(methylamino)benzoic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydrogen atom at the third position with a chlorine atom.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar chlorination reactions but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(methylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the carboxylic acid to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amino derivatives or alcohols.

    Substitution: Formation of substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

3-Chloro-2-(methylamino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(methylamino)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine and methylamino groups play crucial roles in determining the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(methylamino)benzoic acid
  • 3-Chloro-4-(methylamino)benzoic acid
  • 2-Methylamino-3-chlorobenzoic acid

Uniqueness

3-Chloro-2-(methylamino)benzoic acid is unique due to the specific positioning of the chlorine and methylamino groups on the benzene ring. This arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The specific substitution pattern can lead to different pharmacological properties and applications in various fields.

Properties

IUPAC Name

3-chloro-2-(methylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-10-7-5(8(11)12)3-2-4-6(7)9/h2-4,10H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNLQMMDIUZBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.